2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18798189
InChI: InChI=1S/C13H16BClF3NO2/c1-11(2)12(3,4)21-14(20-11)8-6-9(15)10(19)5-7(8)13(16,17)18/h5-6H,19H2,1-4H3
SMILES:
Molecular Formula: C13H16BClF3NO2
Molecular Weight: 321.53 g/mol

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC18798189

Molecular Formula: C13H16BClF3NO2

Molecular Weight: 321.53 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline -

Specification

Molecular Formula C13H16BClF3NO2
Molecular Weight 321.53 g/mol
IUPAC Name 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C13H16BClF3NO2/c1-11(2)12(3,4)21-14(20-11)8-6-9(15)10(19)5-7(8)13(16,17)18/h5-6H,19H2,1-4H3
Standard InChI Key YWIKUSGCZXYEHD-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(F)(F)F)N)Cl

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula, C₁₃H₁₆BClF₃NO₂, reflects its complex substitution pattern. Key structural features include:

  • Aniline core: Provides a reactive amino group for further functionalization.

  • Chlorine substituent: Positioned at the 2nd carbon, enhancing electrophilicity.

  • Trifluoromethyl group: At the 5th carbon, contributing to lipophilicity and metabolic stability.

  • Tetramethyl dioxaborolane: A boronate ester at the 4th carbon, enabling participation in Suzuki-Miyaura couplings.

Table 1: Molecular Properties

PropertyValue
Molecular Weight321.53 g/mol
IUPAC Name2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(F)(F)F)N)Cl
PubChem CID164890818

Synthesis and Purification

Synthetic Routes

The compound is synthesized via palladium-catalyzed borylation, a method widely used for installing boronate esters. A plausible route involves:

  • Starting Material: 2-Chloro-5-(trifluoromethyl)aniline.

  • Borylation: Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane at 110°C under nitrogen.

  • Workup: Purification via silica gel chromatography (2% ethyl acetate/hexane) yields the product with >85% purity.

Optimization Challenges

  • Regioselectivity: Ensuring borylation occurs exclusively at the 4th position requires careful control of reaction conditions.

  • Stability: The amino group may necessitate protection (e.g., as an acetanilide) to prevent undesired side reactions during synthesis.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate ester moiety enables this compound to act as a key partner in Suzuki reactions, forming biaryl structures critical in pharmaceutical intermediates. For example:
Ar-Bpin+Ar’-XPd catalystAr-Ar’\text{Ar-Bpin} + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}
Here, Ar-Bpin represents the compound, and Ar'-X is an aryl halide. This reaction is pivotal in constructing antimalarial quinolones and kinase inhibitors .

Pharmaceutical Relevance

The trifluoromethyl group enhances bioavailability and resistance to metabolic degradation, making the compound valuable in drug candidates. Recent studies highlight similar scaffolds in antimalarial agents, where the CF₃ group improves target binding to parasitic enzymes .

AspectRecommendation
Personal ProtectionGloves, goggles, lab coat
StorageCool, dry, inert atmosphere
DisposalIncineration per local regulations

Future Directions

Drug Discovery

The compound’s trifluoromethyl and boronate groups position it as a candidate for developing protease inhibitors or antimicrobial agents. Structural analogs have shown promise against Plasmodium falciparum, with EC₅₀ values as low as 0.004 μM .

Materials Science

Incorporating this boronate into conjugated polymers could yield materials with tunable electronic properties for organic semiconductors or sensors.

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